2,5-Dimethyl-2,5-hexanediol

Description

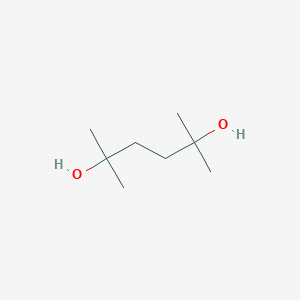

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhexane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNMRZQYWRLGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026830 | |

| Record name | 2,5-Dimethylhexane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Crystalline flakes; [MSDSonline] | |

| Record name | 2,5-Dimethyl-2,5-hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

118 °C @ 15 MM HG | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER; VERY SOL IN ALCOHOL, HOT BENZENE, CHLOROFORM, SOL IN ACETONE; INSOL IN CARBON TETRACHLORIDE, KEROSENE | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.898 G/ML @ 20 °C | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS FROM ETHYL ACETATE, FLAKES FROM PETROLEUM ETHER, WHITE CRYSTALS | |

CAS No. |

110-03-2 | |

| Record name | 2,5-Dimethyl-2,5-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-2,5-hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 110-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Hexanediol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylhexane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-HEXANEDIOL, 2,5-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PNB2S8721 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92 °C | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-2,5-hexanediol (CAS: 110-03-2)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,5-Dimethyl-2,5-hexanediol, with a focus on its relevance to researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a symmetrical aliphatic diol.[1] It typically appears as a white crystalline solid at room temperature.[2] The presence of two tertiary hydroxyl groups contributes to its solubility in water and polar organic solvents.[1]

Quantitative Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| CAS Number | 110-03-2 | [1] |

| Melting Point | 86-90 °C | [3] |

| Boiling Point | 214-215 °C | [3] |

| Density | 0.898 g/cm³ at 20°C | [1][2] |

| Water Solubility | 140 g/L at 20°C | [1][3] |

| Flash Point | 126.67 °C | [4] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Alcohols | Miscible | [3] |

| Acetone | Soluble | [5] |

| Ethyl Acetate | Soluble | [1] |

| Benzene | Limited | [1] |

| Kerosene | Limited | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with the hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol being a common laboratory and industrial approach.

Synthesis of this compound via Hydrogenation

This protocol details the synthesis of this compound by the catalytic hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol.

Experimental Protocol:

-

Reaction Setup: To an autoclave, add 37.4 g (263 mmol) of 2,5-Dimethyl-3-hexyne-2,5-diol, 60 mL of ethyl acetate, and 0.285 g (2.63 mmol, 1 mol%) of Pd/C catalyst.[3][6]

-

Hydrogenation: Slowly introduce hydrogen gas into the autoclave until a pressure of 10 bar is reached.[3][6]

-

Reaction: Maintain the reaction at room temperature for 12 hours.[3][6]

-

Work-up: After 12 hours, remove the hydrogen gas and open the autoclave.[3][6]

-

Purification: Filter the reaction mixture through a celite pad and concentrate the filtrate to obtain this compound.[3]

Synthesis of this compound Workflow

Applications in Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds, including halogenated alkanes and organic peroxides.

Synthesis of 2,5-Dichloro-2,5-dimethylhexane (B133102)

This protocol describes the conversion of this compound to 2,5-dichloro-2,5-dimethylhexane via a nucleophilic substitution reaction.

Experimental Protocol:

-

Reactants: Combine 50 g of 2,5-dimethylhexane-2,5-diol with 1 L of concentrated hydrochloric acid.

-

Reaction: The reaction proceeds to completion, yielding 2,5-dichloro-2,5-dimethylhexane.

Synthesis of 2,5-Dimethyl-2,5-dihydroperoxyhexane

This protocol outlines the peroxidation of this compound to form 2,5-Dimethyl-2,5-dihydroperoxyhexane.

Experimental Protocol:

-

Reaction Mixture: Prepare a mixture of 289 g of 60% hydrogen peroxide (5.1 mol) and 109 g of 72% sulfuric acid (0.8 mol), cooling to 20°C.[7]

-

Addition of Diol: Meter in 110 g of 2,5-dimethyl-1,5-hexadiene (B165583) (1 mol) while maintaining the temperature at 35°C.[7]

-

Reaction: Stir the mixture at 45°C for 2 hours.[7]

-

Isolation: Cool the reaction mixture to 20°C, filter the precipitated product, and wash with water to obtain 2,5-dimethyl-2,5-dihydroperoxyhexane.[7]

Synthetic transformations of this compound.

Relevance in Drug Development: The Bexarotene (B63655) Connection

While this compound itself is not a therapeutic agent, its derivative, 2,5-dichloro-2,5-dimethylhexane, is a key precursor in the synthesis of Bexarotene. Bexarotene is a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma (CTCL).[8]

Bexarotene and the Retinoid X Receptor (RXR) Signaling Pathway

Bexarotene selectively binds to and activates RXRs, which are nuclear receptors that regulate gene expression involved in cell differentiation, apoptosis, and lipid metabolism.[9] In the context of CTCL, the activation of RXRs by Bexarotene leads to the suppression of growth and survival of malignant T-cells.[9]

The binding of Bexarotene to the RXR/RAR heterodimer leads to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, initiating the transcription of target genes.[10] This transcriptional activation can lead to the upregulation of pro-apoptotic factors like BAX and the downregulation of anti-apoptotic factors such as Bcl-2 and survivin, ultimately inducing apoptosis in cancer cells.[9][11]

Bexarotene-induced RXR signaling pathway leading to apoptosis.

Safety and Handling

This compound is a combustible solid and should be handled with appropriate safety precautions.[5] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a dust mask when handling the solid form. Store in a cool, dry, and well-ventilated area away from incompatible materials.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols can serve as a valuable resource for further investigation and application of this versatile chemical intermediate.

References

- 1. Buy this compound (EVT-302271) | 110-03-2 [evitachem.com]

- 2. This compound | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 110-03-2 [chemicalbook.com]

- 4. 2,5-dimethyl-2,5-hexane diol, 110-03-2 [thegoodscentscompany.com]

- 5. lookpolymers.com [lookpolymers.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. DE4426839A1 - Process for the preparation of 2,5-dimethyl-2,5-dihydroperoxy-hexane - Google Patents [patents.google.com]

- 8. dermnetnz.org [dermnetnz.org]

- 9. What is the mechanism of Bexarotene? [synapse.patsnap.com]

- 10. proteopedia.org [proteopedia.org]

- 11. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethyl-2,5-hexanediol: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-2,5-hexanediol, a tertiary diol, is a versatile organic compound with significant applications in various fields of chemical synthesis. Its unique symmetrical structure, featuring two tertiary hydroxyl groups, imparts specific physical and chemical properties that make it a valuable intermediate in the production of polymers, insecticides, and specialty chemicals. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of these chemical processes.

Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its physical characteristics are summarized in the table below, providing a compilation of data from various sources. The presence of two hydroxyl groups allows for hydrogen bonding, influencing its melting point, boiling point, and solubility.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₈H₁₈O₂ | [2][3] | |

| Molecular Weight | 146.23 | g/mol | [2][3] |

| Melting Point | 87 - 92 | °C | [1][4][5][6] |

| Boiling Point | 214 - 215 | °C | [4][5][6] |

| 118 @ 15 mmHg | °C | [1] | |

| Density | 0.898 | g/cm³ at 20°C | [1][5][6] |

| Solubility in Water | 140 | g/L at 20°C | [4] |

| Soluble | [7] | ||

| Solubility in Organic Solvents | Soluble in alcohol, acetone, ethyl acetate, and hot benzene. Insoluble in kerosene (B1165875) and benzene. | [2][5] | |

| Flash Point | 126 | °C | [4][5] |

Chemical Properties and Spectroscopic Data

The chemical reactivity of this compound is centered around its two tertiary hydroxyl groups. These functional groups can undergo various reactions, including nucleophilic substitution and dehydration.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the methyl and methylene (B1212753) protons.[8][9]

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.[10][11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl groups.[2][13]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[3][14][15][16]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from acetylene (B1199291) and acetone. The first step is the formation of 2,5-dimethyl-3-hexyne-2,5-diol, which is subsequently hydrogenated to the desired product.

Step 1: Synthesis of 2,5-Dimethyl-3-hexyne-2,5-diol

This reaction is an example of a Grignard-like reaction where acetylene acts as a nucleophile.

-

Materials: Acetone, potassium hydroxide (B78521), solvent (e.g., o-xylene).

-

Procedure:

-

In a suitable reaction vessel, a suspension of potassium hydroxide in an inert solvent such as o-xylene (B151617) is prepared.

-

Acetylene gas is bubbled through the suspension while vigorously stirring.

-

Acetone is then added dropwise to the reaction mixture. The reaction is typically carried out under normal pressure.[17][18][19]

-

The reaction mixture is then hydrolyzed, neutralized, and the intermediate product, 2,5-dimethyl-3-hexyne-2,5-diol, is isolated by crystallization.[18][19]

-

Step 2: Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol

-

Materials: 2,5-Dimethyl-3-hexyne-2,5-diol, Raney nickel catalyst, solvent (e.g., ethanol).

-

Procedure:

-

2,5-Dimethyl-3-hexyne-2,5-diol is dissolved in a suitable solvent like ethanol (B145695) in a high-pressure reactor.

-

A catalytic amount of Raney nickel is added to the solution.

-

The reaction is stirred at a controlled temperature and pressure until the uptake of hydrogen ceases.[20]

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield this compound.

-

Reaction with Hydrochloric Acid (SN1 Reaction)

This compound reacts with concentrated hydrochloric acid via an Sₙ1 mechanism to form 2,5-dichloro-2,5-dimethylhexane. The tertiary nature of the alcohol facilitates the formation of a stable tertiary carbocation intermediate.[21][22][23]

-

Materials: this compound, concentrated hydrochloric acid (12 M).

-

Procedure:

-

In a round-bottom flask, place a measured amount of this compound.[24]

-

Add an excess of concentrated hydrochloric acid to the flask with stirring.[24]

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by observing the formation of a precipitate (the product, 2,5-dichloro-2,5-dimethylhexane, is insoluble in the aqueous solution).[21][24]

-

After the reaction is complete, the solid product is collected by vacuum filtration, washed with water, and dried.[24]

-

Dehydration to Cyclic Ethers

The dehydration of this compound can lead to the formation of cyclic ethers, such as 2,2,5,5-tetramethyltetrahydrofuran. This intramolecular reaction is typically acid-catalyzed.

-

Materials: this compound, acid catalyst (e.g., a heteropoly acid).

-

Procedure:

-

A mixture of this compound and a catalytic amount of a suitable acid is heated.

-

The reaction can be carried out in a solvent or neat.

-

The cyclic ether product can be isolated by distillation from the reaction mixture. The progress of the reaction can be monitored by techniques such as gas chromatography.[25]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis and key reactions are based on fundamental principles of organic chemistry, making it an excellent model compound for studying reaction mechanisms. The detailed information and protocols provided in this guide are intended to support researchers and scientists in their work with this important diol, facilitating its effective use in the development of new materials and chemical entities.

References

- 1. This compound | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-302271) | 110-03-2 [evitachem.com]

- 3. 2,5-Hexanediol, 2,5-dimethyl- [webbook.nist.gov]

- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2,5-dimethyl-2,5-hexane diol, 110-03-2 [thegoodscentscompany.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound(110-03-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(110-03-2) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(110-03-2) IR Spectrum [m.chemicalbook.com]

- 14. mzCloud – 2 5 Dimethyl 2 5 hexandiol [mzcloud.org]

- 15. This compound(110-03-2) MS spectrum [chemicalbook.com]

- 16. 2,5-Hexanediol, 2,5-dimethyl- [webbook.nist.gov]

- 17. Page loading... [wap.guidechem.com]

- 18. CN1247181A - One-step synthesizing process of this compound - Google Patents [patents.google.com]

- 19. CN1083414C - One-step synthesizing process of this compound - Google Patents [patents.google.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]

- 22. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]

- 23. homework.study.com [homework.study.com]

- 24. notability.com [notability.com]

- 25. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-2,5-hexanediol

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting and Boiling Point of 2,5-Dimethyl-2,5-hexanediol

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in various industrial applications, including the synthesis of peroxides, polymers, and heterocyclic compounds. Accurate determination of its physical properties is crucial for process optimization, safety, and quality control.

Physicochemical Data Presentation

The melting and boiling points of this compound have been reported across various sources. The data is summarized below for clarity and comparative analysis. It is important to note that variations in reported values can arise from differences in experimental purity and conditions.

| Physical Property | Reported Value (°C) | Pressure | Reference |

| Melting Point | 87 - 91 | Atmospheric | [1] |

| 92 | Atmospheric | [2][3] | |

| 86 - 90 | Atmospheric | [4] | |

| 84.0 - 93.0 | Atmospheric | [5] | |

| 88 - 91 | Atmospheric | [6] | |

| Boiling Point | 214 - 215 | 760 mmHg | [1][3][6] |

| 118 | 15 mmHg | [2] |

Note: this compound is a white crystalline solid at room temperature[2][7].

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound. It relies on heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[9]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. A sample height of 2-3 mm is ideal.[9]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer bulb is correctly positioned next to the portion of the capillary containing the sample.

-

Approximate Determination: Conduct a rapid heating run (10-20°C per minute) to find an approximate melting range. This helps to save time in the subsequent accurate determination.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating again at a much slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. A pure compound typically exhibits a sharp melting range of 0.5-1.5°C.[11] An impure sample will melt at a lower temperature and over a broader range.[10][11]

For determining the boiling point of a liquid when only a small sample volume is available, the micro-reflux method is highly effective and accurate.[12]

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer (calibrated)

-

Heating block or oil bath

-

Clamps and stand

-

Pasteur pipette

-

Magnetic stirrer and small stir bar (optional, but recommended to prevent bumping)[12]

Procedure:

-

Sample Preparation: Using a Pasteur pipette, add approximately 0.5 mL of the molten this compound into a small test tube. Add a small magnetic stir bar if available.

-

Apparatus Setup: Clamp the test tube securely in a heating block or oil bath. Position the thermometer so that the bottom of the bulb is about 1 cm above the surface of the liquid. Do not let the thermometer touch the sides of the test tube.[12]

-

Heating: Begin heating the sample gently. If using a stirrer, ensure gentle and constant stirring.

-

Observation: Watch for the liquid to begin boiling and for a ring of condensing vapor (reflux ring) to form on the inner walls of the test tube.[12]

-

Temperature Measurement: Adjust the heating rate to maintain a steady reflux. The thermometer bulb must be positioned within this vapor zone, at the level of the reflux ring, to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

-

Data Recording: Once the temperature reading on the thermometer stabilizes, record this value. This stable temperature is the boiling point of the liquid at the ambient atmospheric pressure.[12]

-

Pressure Correction: Since the boiling point is pressure-dependent, it is crucial to record the barometric pressure at the time of the experiment. If necessary, the observed boiling point can be corrected to standard pressure (760 mmHg).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the melting point.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-dimethyl-2,5-hexane diol, 110-03-2 [thegoodscentscompany.com]

- 4. This compound | 110-03-2 [chemicalbook.com]

- 5. This compound, 97% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. westlab.com [westlab.com]

- 9. scribd.com [scribd.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-2,5-hexanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethyl-2,5-hexanediol in various organic solvents. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of the factors influencing solubility and a typical experimental workflow.

Introduction to this compound

This compound is a symmetrical aliphatic diol with two tertiary hydroxyl groups. Its molecular structure, featuring both polar hydroxyl groups and a nonpolar hydrocarbon backbone, results in a varied solubility profile across different types of organic solvents. Understanding its solubility is crucial for its application as a chemical intermediate, in the formulation of products, and in various research and development settings.

Solubility Data

The solubility of this compound is dictated by the principle of "like dissolves like." It is generally soluble in polar organic solvents and has limited solubility in nonpolar solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Source(s) |

| Water | H₂O | Polar Protic | 140 g/L | 20 | [1][2][3] |

| Alcohol (general) | ROH | Polar Protic | Very Soluble | Not Specified | [4][5] |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | [6] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [1][7] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | [1][5][7][8] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Not Specified | [1][8] |

| Chloroform | CHCl₃ | Polar Aprotic | Very Soluble | Not Specified | [4][5][7] |

| Benzene | C₆H₆ | Nonpolar | Soluble (hot) | Hot | [4][5][7] |

| Benzene | C₆H₆ | Nonpolar | Insoluble | Not Specified | [9] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Insoluble | Not Specified | [4][5][7] |

| Kerosene | - | Nonpolar | Insoluble | Not Specified | [4][5][7] |

| Cyclohexanone | C₆H₁₀O | Polar Aprotic | Soluble | Not Specified | [8] |

| Soybean Oil | - | Nonpolar | Insoluble | Not Specified | [8] |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The key factors include the chemical nature of the solvent, temperature, and pressure. The interplay of these factors determines the extent to which the diol will dissolve in a given solvent.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal gravimetric method. This method is based on the principle of achieving solid-liquid equilibrium at a constant temperature.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or shaker

-

Vials with airtight caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pre-weighed weighing bottles

4.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known mass of the organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The optimal time should be determined by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a known mass of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed weighing bottle.

-

Gravimetric Analysis: Weigh the weighing bottle containing the filtered solution to determine the mass of the solution.

-

Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry until a constant mass is achieved.

-

Mass Determination: After cooling to room temperature in a desiccator, weigh the weighing bottle to determine the mass of the dissolved solute.

4.3. Data Analysis

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

Mass of solvent: (Mass of solution) - (Mass of solute)

-

Solubility ( g/100 g solvent): [(Mass of solute) / (Mass of solvent)] x 100

-

Mole fraction of solute (x): (Moles of solute) / [(Moles of solute) + (Moles of solvent)]

Experimental Workflow Visualization

The following flowchart illustrates a typical workflow for the experimental determination of solubility.

Conclusion

This guide provides essential information on the solubility of this compound in organic solvents. While qualitative data is readily available, further experimental work is required to establish a comprehensive quantitative solubility profile across a range of temperatures and in a wider variety of solvents. The provided experimental protocol offers a robust framework for conducting such investigations, which are vital for the effective application of this versatile diol in research and industry.

References

- 1. Buy this compound (EVT-302271) | 110-03-2 [evitachem.com]

- 2. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 110-03-2 [chemicalbook.com]

- 4. This compound | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. chegg.com [chegg.com]

- 7. chembk.com [chembk.com]

- 8. 2,5-dimethyl-2,5-hexane diol, 110-03-2 [thegoodscentscompany.com]

- 9. chemicalland21.com [chemicalland21.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dimethyl-2,5-hexanediol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dimethyl-2,5-hexanediol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents detailed spectral data, experimental protocols, and a visual representation of the NMR analysis workflow.

Introduction to this compound

This compound is a symmetrical diol with the chemical formula C₈H₁₈O₂. Its structure consists of a six-carbon chain with hydroxyl (-OH) and methyl (-CH₃) groups at the 2 and 5 positions. Due to its symmetrical nature, the molecule exhibits a simplified NMR spectrum, making it an excellent example for understanding the principles of chemical equivalence in NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.22 | Singlet | 12H | -CH₃ (Methyl protons at C2 and C5) |

| 2 | ~1.58 | Singlet | 4H | -CH₂- (Methylene protons at C3 and C4) |

| 3 | ~1.75 | Singlet | 2H | -OH (Hydroxyl protons) |

Note: The chemical shift of the hydroxyl proton is variable and can be affected by factors such as concentration, temperature, and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm relative to TMS.[1][2]

| Signal | Chemical Shift (δ) (ppm) | Assignment |

| 1 | ~29.5 | -CH₃ (Methyl carbons at C2 and C5) |

| 2 | ~37.5 | -CH₂- (Methylene carbons at C3 and C4) |

| 3 | ~70.8 | C-OH (Quaternary carbons at C2 and C5) |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is appropriate.

-

Spectral Width (SW): A spectral width of 10-12 ppm is suitable for most organic molecules.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (SW): A spectral width of 200-250 ppm is generally used for ¹³C NMR.

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Integration: For ¹H spectra, the relative areas of the peaks are integrated to determine the proton ratios.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

References

Mass Spectrometry Analysis of 2,5-Dimethyl-2,5-hexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2,5-Dimethyl-2,5-hexanediol (C8H18O2), a symmetrical aliphatic diol. This document outlines common analytical techniques, presents key mass spectral data, and details the expected fragmentation patterns, offering a valuable resource for researchers in various scientific and drug development fields.

Introduction

This compound is a versatile organic compound utilized in various chemical syntheses.[1][2][3] Its characterization is crucial for quality control, reaction monitoring, and metabolic studies. Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful analytical tool for the identification and quantification of this analyte. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, which is a common and effective method for its analysis.

Experimental Protocols

A typical experimental workflow for the GC-MS analysis of this compound is outlined below. The specific parameters can be adapted based on the instrumentation and analytical requirements.

Sample Preparation

For analysis by GC-MS, this compound is typically dissolved in a volatile organic solvent such as methanol, ethanol, or acetone. The concentration should be adjusted to be within the linear range of the mass spectrometer's detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source is commonly used. An example of a suitable instrument is the HITACHI M-80B.[4]

-

GC Column : A non-polar capillary column, such as an Optima-5 MS (30 m x 0.25 mm x 0.25 µm), is suitable for the separation.[5]

-

Carrier Gas : Helium is typically used as the carrier gas.[5]

-

Injection : A split/splitless injector is used, with the specific split ratio determined by the sample concentration.

-

Oven Temperature Program : A representative temperature program starts at a low temperature (e.g., 35°C) and is ramped up to a higher temperature (e.g., 250°C) to ensure the elution of the analyte.[5]

-

MS Ionization : Electron ionization (EI) is performed at a standard energy of 70 eV.[4]

-

Mass Analyzer : A quadrupole or ion trap mass analyzer is commonly used to scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 30-200).

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 146) due to its instability under EI conditions. The spectrum is dominated by fragment ions resulting from alpha-cleavage and dehydration reactions. The major observed ions are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 99.99 | [C3H7]+ |

| 59 | 76.11 | [C3H7O]+ |

| 70 | 46.10 | [C5H10]+ |

| 55 | 28.51 | [C4H7]+ |

| 113 | 27.02 | [C7H13O]+ |

Data sourced from MassBank of North America (MoNA) and the NIST Mass Spectrometry Data Center.[4]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the loss of an electron to form a molecular ion, which then undergoes rapid fragmentation. The proposed fragmentation pathway is depicted below.

Caption: Proposed EI fragmentation pathway.

Conclusion

The mass spectrometry analysis of this compound, particularly by GC-MS with electron ionization, provides a characteristic fragmentation pattern that allows for its confident identification. The absence of a molecular ion and the presence of prominent fragment ions at m/z 43, 59, and 70 are key identifiers. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and professionals engaged in the analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,5-Dimethyl-2,5-hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,5-Dimethyl-2,5-hexanediol, a symmetrical aliphatic diol. This document details the characteristic vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for analysis, designed to aid researchers in the identification and characterization of this compound.

Core Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These vibrations include stretching, bending, and other modes of motion. An IR spectrum, typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule, revealing the presence of specific functional groups.

For this compound, with the chemical formula C₈H₁₈O₂, the key functional groups that give rise to characteristic IR absorptions are the hydroxyl (-OH) groups and the alkyl (C-H, C-C, and C-O) portions of the molecule.

Data Presentation: Infrared Spectrum of this compound

The infrared spectrum of this compound is characterized by several key absorption bands. The data presented below is a summary of typical values obtained from various spectral databases and literature sources.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 (broad) | O-H stretch | The broadness of this peak is indicative of hydrogen bonding between the hydroxyl groups. |

| 2970-2870 | C-H stretch | Strong absorptions corresponding to the stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. |

| ~1470 and ~1370 | C-H bend | Bending (scissoring and rocking) vibrations of the C-H bonds in the alkyl structure. The peak around 1370 cm⁻¹ is often split, characteristic of a gem-dimethyl group. |

| ~1150 | C-O stretch | Stretching vibration of the tertiary alcohol C-O bond. |

| ~900 | O-H bend | Out-of-plane bending of the hydroxyl group. |

Experimental Protocol: Acquiring the IR Spectrum

This section provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a popular method for solid samples as it requires minimal sample preparation.[1][2]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

Materials:

-

This compound (solid flakes or powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Perform a background scan to acquire a spectrum of the ambient environment (air and any residual contaminants on the ATR crystal). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Take a small amount of solid this compound using a clean spatula. The sample should be in a powdered or flake form.[3]

-

Place the sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Spectral Acquisition:

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Initiate the sample scan. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

The instrument's software will process the raw data (interferogram) via a Fourier transform to generate the infrared spectrum.

-

-

Data Analysis:

-

The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

-

Identify the key absorption bands and compare their positions and shapes to the reference data provided in the table above and in spectral libraries.

-

-

Cleaning:

-

After the measurement is complete, release the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent like isopropanol or ethanol (B145695) to remove any residual sample.

-

Mandatory Visualization: Logical Workflow for IR Spectroscopy

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of a solid sample like this compound.

Caption: Logical workflow for IR spectroscopy analysis.

References

An In-depth Technical Guide on the Physicochemical and Structural Properties of 2,5-Dimethyl-2,5-hexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-2,5-hexanediol, a versatile aliphatic diol. The document collates available data on its chemical and physical properties, with a focus on its crystalline structure characteristics. While detailed crystallographic data from single-crystal X-ray diffraction studies are not publicly available, this guide summarizes the existing knowledge regarding its solid-state behavior, including the significant role of hydrogen bonding. Furthermore, it outlines detailed experimental protocols for its synthesis and purification, providing researchers with practical methodologies. In the absence of known biological signaling pathways, a logical workflow for its chemical synthesis is presented visually using a Graphviz diagram. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the properties and applications of this compound.

Introduction

This compound (CAS No. 110-03-2) is a symmetrical, tertiary aliphatic diol with the molecular formula C₈H₁₈O₂.[1][2][3][4][5] Its structure features a six-carbon chain with methyl and hydroxyl groups at the 2 and 5 positions. This unique arrangement confers specific physical and chemical properties that make it a valuable intermediate in various chemical syntheses, including the production of pyrethroid insecticides, artificial musk, and as a crosslinking agent for polymers.[6] In the context of drug development, aliphatic diols have been explored for their potential pharmacological activities; for instance, this compound has been investigated for its efficacy in suppressing ethanol (B145695) withdrawal syndrome in animal models. The potency of such compounds is often related to their ability to partition into biological membranes.

This guide focuses on the core structural and physicochemical aspects of this compound, with a particular emphasis on its crystalline form.

Physicochemical Properties

This compound is typically a white crystalline solid at room temperature, appearing as flakes or prisms.[7] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol [1][3][5][8] |

| IUPAC Name | 2,5-dimethylhexane-2,5-diol[1] |

| CAS Number | 110-03-2[1][2][3][4][8] |

| Appearance | White crystalline flakes or prisms[7] |

| Odor | Faint, camphor-like[3] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 86-90 °C[3][5][6][9] |

| Boiling Point | 214-215 °C[3][5][6][9] |

| Density | 0.898 g/cm³ |

| Flash Point | 126 °C[3][6] |

| Water Solubility | Soluble[3][6] |

| Solubility in other solvents | Soluble in acetone (B3395972) and ethanol; insoluble in benzene, carbon tetrachloride, and kerosene[6] |

Crystallographic Structure

The molecular structure consists of a hexane (B92381) backbone, and the central C2-C3-C4-C5 chain tends to adopt an extended conformation to minimize steric hindrance between the bulky tertiary alcohol groups. These hydroxyl groups are also capable of forming intramolecular hydrogen bonds, which can influence the overall conformation of the molecule in the solid state.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol.[3][10]

Materials:

-

2,5-Dimethyl-3-hexyne-2,5-diol (37.4 g, 263 mmol)

-

Ethyl acetate (B1210297) (60 mL)

-

10% Palladium on carbon (Pd/C) catalyst (0.285 g, 1 mol%)

-

Hydrogen gas

-

Autoclave

Procedure:

-

To an autoclave, add 2,5-Dimethyl-3-hexyne-2,5-diol, ethyl acetate, and the Pd/C catalyst.[3][10]

-

Seal the autoclave and slowly introduce hydrogen gas until the pressure reaches 10 bar.[3][10]

-

Maintain the reaction mixture under this hydrogen pressure for 12 hours with appropriate stirring.[3][10]

-

After 12 hours, carefully vent the excess hydrogen gas from the autoclave.[3][10]

-

The resulting product, this compound, is then purified from the reaction mixture.[3][10]

Purification by Recrystallization

Purification of the synthesized this compound can be achieved through recrystallization.[11] This technique relies on the principle that the solubility of the compound increases with temperature.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., a mixture of two solvents where the compound is soluble in one at high temperatures and insoluble in the other)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Ice bath

Procedure:

-

Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask. Add just enough hot solvent to achieve a clear solution.[9][12]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization on the filter paper.[9]

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[11][12]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[12]

-

Drying: Dry the purified crystals to remove any residual solvent.

Logical Workflow Visualization

As no specific biological signaling pathways involving this compound are documented, the following diagram illustrates the experimental workflow for its synthesis and purification.

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

This compound is a compound of interest due to its versatile applications in chemical synthesis and potential pharmacological relevance. While its solid-state structure is known to be influenced by extensive hydrogen bonding, detailed crystallographic data remains a gap in the publicly available literature. The experimental protocols for its synthesis and purification provided in this guide offer a practical resource for researchers. The visualized workflow of its synthesis serves as a logical representation of the chemical process. Further investigation into its crystal structure and biological activities would be valuable for expanding its applications in materials science and drug development.

References

- 1. This compound | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Hexanediol, 2,5-dimethyl- [webbook.nist.gov]

- 3. This compound | 110-03-2 [chemicalbook.com]

- 4. 2,5-Hexanediol, 2,5-dimethyl- [webbook.nist.gov]

- 5. 2,5-二甲基-2,5-己二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,5-dimethyl-2,5-hexane diol, 110-03-2 [thegoodscentscompany.com]

- 7. CN1083414C - One-step synthesizing process of this compound - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Thermodynamic and Synthetic Profile of 2,5-Dimethyl-2,5-hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties, synthesis, and relevant applications of 2,5-Dimethyl-2,5-hexanediol. The information is intended to support research, development, and manufacturing activities in the chemical and pharmaceutical industries.

Core Thermodynamic Data

A compilation of the key thermodynamic and physical properties of this compound is presented below. These values are essential for process design, safety analysis, and understanding the compound's physical behavior.

| Property | Value | Units | Method | Reference |

| Molecular Formula | C₈H₁₈O₂ | - | - | [1][2] |

| Molecular Weight | 146.23 | g/mol | - | [1][2] |

| CAS Number | 110-03-2 | - | - | [1][2] |

| Melting Point | 88 - 91 | °C | N/A | [3] |

| Boiling Point | 214 - 215 | °C | N/A | |

| Enthalpy of Vaporization (ΔᵥₐₚH°) | 85.2 ± 3.5 | kJ/mol | Correlation Gas Chromatography | [2] |

| Vapor Pressure | 0.18 | Pa | at 20 °C | |

| Density | 0.898 | g/cm³ | at 20 °C | |

| Solubility in Water | 140 | g/L | at 20 °C |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Hydrogenation

A common industrial method for the synthesis of this compound is the hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol.

Materials:

-

2,5-Dimethyl-3-hexyne-2,5-diol

-

Ethyl acetate (B1210297) (solvent)

-

Palladium on carbon (Pd/C) catalyst (5% or 10%) or Raney Nickel

-

Hydrogen gas (H₂)

-

Autoclave/high-pressure reactor

Procedure:

-

The autoclave is charged with 2,5-Dimethyl-3-hexyne-2,5-diol, ethyl acetate, and the Pd/C or Raney Nickel catalyst.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

-

Hydrogen gas is introduced into the reactor to a specified pressure (e.g., 10 bar).

-

The reaction mixture is stirred and may be heated to a specific temperature (e.g., 30-80 °C) to facilitate the reaction.

-

The reaction is monitored for hydrogen uptake until the theoretical amount has been consumed, indicating the completion of the hydrogenation.

-

After cooling to room temperature, the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent (ethyl acetate) is removed from the filtrate by rotary evaporation.

-

The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., ethyl acetate or cyclohexane) to yield the final product.

Determination of Enthalpy of Vaporization by Correlation Gas Chromatography

The enthalpy of vaporization can be determined using correlation gas chromatography, a technique that relates the gas chromatographic retention times of a compound to its thermodynamic properties.

Principle: A linear correlation exists between the enthalpy of transfer from the stationary phase to the gas phase (ΔgslnHm) and the enthalpy of vaporization (ΔlgHm) for a series of related compounds. By using standards with known enthalpies of vaporization, the enthalpy of vaporization of the target compound can be determined.

Procedure:

-

Standard Selection: A series of compounds (standards) with well-documented enthalpies of vaporization and structures similar to the analyte (in this case, other diols or long-chain alcohols) are chosen.

-

Sample Preparation: A solution containing the analyte (this compound) and the selected standards is prepared in a volatile solvent. An unretained compound (e.g., methane (B114726) or a low-boiling alkane) is also added to determine the column dead time.

-

Gas Chromatography: The mixture is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or semi-polar phase).

-

Isothermal Runs: A series of isothermal runs are performed at different, precisely controlled temperatures. The retention time for each compound is recorded at each temperature.

-

Data Analysis:

-

The adjusted retention time (t'R) for each compound is calculated by subtracting the retention time of the unretained compound from the measured retention time.

-

The logarithm of the adjusted retention time is plotted against the reciprocal of the absolute temperature (ln(t'R) vs. 1/T). The slope of this plot is proportional to the enthalpy of transfer from the stationary phase to the gas phase (ΔgslnHm).

-

A correlation plot is then generated by plotting the determined ΔgslnHm values for the standards against their known ΔlgHm values.

-

The enthalpy of vaporization of this compound is then determined from its measured ΔgslnHm and the linear correlation established by the standards.

-

General Protocol for Heat Capacity Measurement by Differential Scanning Calorimetry (DSC)

While specific data for this compound is not available, the following is a general procedure for measuring the heat capacity of a solid organic compound using DSC.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Sapphire standard for calibration

Procedure:

-

Calibration: The DSC is calibrated for temperature and heat flow using appropriate standards (e.g., indium for temperature, sapphire for heat capacity).

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Measurement: The heat capacity is measured using a temperature-modulated DSC (TMDSC) method or a conventional DSC method with a three-step process:

-

Baseline: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., from room temperature to above the melting point at a controlled heating rate, such as 10 °C/min).

-

Standard: A sapphire standard of known mass is placed in the sample pan and the same temperature program is run.

-

Sample: The sapphire is replaced with the sample pan containing this compound, and the temperature program is run again.

-

-

Data Analysis: The heat flow data from the three runs are used to calculate the specific heat capacity (Cp) of the sample as a function of temperature. The solid-phase heat capacity is determined from the data below the melting point, and the liquid-phase heat capacity is determined from the data above the melting point.

Applications in Drug Development and Relevant Pathways

This compound serves as a key intermediate in the synthesis of various commercially important compounds and has been investigated for its own biological activity.

Intermediate in Vitamin E Synthesis

This compound is a precursor in some synthetic routes to Vitamin E (α-tocopherol). The biosynthesis of vitamin E in plants involves the condensation of homogentisate (B1232598) (HGA) and phytyl pyrophosphate (PPP)[4][5][6][7]. While not a direct participant in the biological pathway, this compound can be used in chemical syntheses to construct parts of the chromanol ring or the phytyl tail of the vitamin E molecule.

Precursor for Pyrethroid Insecticides

This diol is an important starting material for the synthesis of the acid portion of some pyrethroid insecticides. Pyrethroids are synthetic analogues of the natural pyrethrins (B594832) and function as neurotoxins in insects.

Potential Therapeutic Use in Ethanol (B145695) Withdrawal

Studies have shown that this compound can be effective in suppressing the ethanol withdrawal syndrome in animal models without causing intoxication[1]. The proposed mechanism is related to its ability to partition into cell membranes, which is a property that also determines its potency as a central nervous system depressant[1]. The neurochemical mechanisms of alcohol withdrawal are complex, involving an imbalance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission[8][9]. While this compound does not target a specific receptor in a known signaling pathway, its physical interaction with neuronal membranes may help to stabilize them and counteract the hyperexcitability associated with withdrawal. The endocannabinoid system, particularly 2-arachidonoylglycerol (B1664049) (2-AG) signaling, has also been implicated in modulating the hypersensitivity associated with alcohol withdrawal[10][11].

Visualizations of Experimental Workflows and Chemical Reactions

The following diagrams, generated using the DOT language, illustrate key experimental and chemical processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: SN1 reaction mechanism of this compound with HCl.

Caption: Acid-catalyzed dehydration of this compound.

References

- 1. This compound | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Hexanediol, 2,5-dimethyl- [webbook.nist.gov]

- 3. notability.com [notability.com]

- 4. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. NEUROCHEMICAL MECHANISMS OF ALCOHOL WITHDRAWAL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpmr.com [wjpmr.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quantum Chemical Calculations for 2,5-Dimethyl-2,5-hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2,5-dimethyl-2,5-hexanediol. In the absence of extensive specific computational literature for this molecule, this document outlines a robust methodology based on established computational techniques widely applied to analogous acyclic and vicinal diols. This guide is intended to serve as a blueprint for theoretical investigations into the structural, electronic, and reactive properties of this compound, a molecule with applications in materials science and as a potential building block in drug development.

Introduction to this compound

This compound (DMHD) is a symmetrical aliphatic diol with the chemical formula C₈H₁₈O₂. Its structure features two tertiary alcohol groups, which can participate in hydrogen bonding, influencing its physical and chemical properties.[1] Understanding the conformational landscape and electronic properties of DMHD through computational methods can provide valuable insights for its application in various fields. Quantum chemical calculations offer a powerful tool to predict its geometry, stability, spectroscopic signatures, and potential interactions.

Proposed Computational Methodology

A thorough computational analysis of this compound would involve a multi-step process, starting from conformational analysis to the calculation of various molecular properties. Density Functional Theory (DFT) is a suitable and widely used method for such investigations, offering a good balance between accuracy and computational cost.

1. Conformational Analysis

Due to the rotational freedom around the C-C single bonds, DMHD can exist in various conformations. A systematic or stochastic conformational search is the initial and crucial step to identify the low-energy conformers.

-

Methodology: A common approach is to perform a systematic scan of the dihedral angles of the carbon backbone. Alternatively, a molecular mechanics-based conformational search can be employed to generate a set of initial structures, which are then optimized at a higher level of theory.

-

Level of Theory: An initial screening can be done with a computationally less expensive method like a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)). The resulting low-energy conformers should then be re-optimized using a more robust level of theory, such as B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p), to accurately account for dispersion interactions and hydrogen bonding.

2. Geometry Optimization and Vibrational Frequency Analysis

Each identified conformer must be subjected to geometry optimization to find the local minimum on the potential energy surface.

-

Methodology: The optimization is performed until the forces on the atoms are negligible and the geometry corresponds to a stationary point. Subsequent frequency calculations are essential to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

-

Level of Theory: B3LYP/6-311++G(d,p) is a widely used functional and basis set combination for such calculations. For systems where dispersion forces are significant, functionals like M06-2X are recommended.

3. Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set.

-

Methodology: This involves calculating the energy of the molecule at a fixed geometry.

-

Level of Theory: A larger basis set, such as cc-pVTZ, can be used with the same functional (e.g., B3LYP or M06-2X) to refine the relative energies of the conformers.

4. Analysis of Molecular Properties

Once the stable conformers are identified and their energies are calculated, a range of molecular properties can be investigated.

-

Electronic Properties: This includes the analysis of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties provide insights into the molecule's reactivity and intermolecular interaction sites.

-

Spectroscopic Properties: Infrared (IR) and Raman spectra can be simulated from the calculated vibrational frequencies. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental spectra.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions, such as hydrogen bonding and hyperconjugation, by analyzing the delocalization of electron density between orbitals.

Data Presentation

The following tables present a hypothetical but representative summary of the kind of quantitative data that would be generated from the proposed quantum chemical calculations on this compound.

Table 1: Relative Energies and Thermodynamic Data of DMHD Conformers

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| Conformer 1 (Global Minimum) | 0.00 | 0.00 | 75.3 |

| Conformer 2 | 1.25 | 1.10 | 15.1 |

| Conformer 3 | 2.50 | 2.30 | 5.5 |

| Conformer 4 | 3.10 | 2.95 | 4.1 |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Selected Optimized Geometrical Parameters of the Global Minimum Conformer

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| C2-C3 Bond Length | 1.545 |

| C3-C4 Bond Length | 1.538 |

| C2-O1 Bond Length | 1.435 |

| C2-C3-C4 Bond Angle | 112.5 |

| O1-C2-C3-C4 Dihedral Angle | -65.8 |

| H(O1)···O2 Distance (intramolecular H-bond) | 2.15 |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Calculated Electronic and Spectroscopic Properties of the Global Minimum Conformer

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.1 D |

| O-H Stretching Frequency (IR, unscaled) | 3650 cm⁻¹ (free), 3520 cm⁻¹ (H-bonded) |

| ¹³C NMR Chemical Shift (C2, relative to TMS) | 72.5 ppm |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Experimental Protocols

The computational methodologies described above should be validated against experimental data where possible.

Protocol for Conformational Analysis Validation:

-

Experimental Technique: Gas-phase electron diffraction (GED) or single-crystal X-ray diffraction can provide precise geometric data. For flexible molecules in solution, NMR spectroscopy (e.g., NOESY, ROESY, and analysis of coupling constants) can provide information about the predominant conformations.

-

Comparison: The calculated geometric parameters (bond lengths, angles, dihedral angles) of the lowest energy conformers should be compared with the experimental data. The calculated population of conformers can be correlated with the relative intensities of signals in the NMR spectra.

Protocol for Spectroscopic Analysis Validation:

-

Experimental Technique: Obtain experimental IR, Raman, and NMR spectra of this compound.

-